6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
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Biological Activity
6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, a compound with the molecular formula C18H29N3O2, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H29N3O2
- Molecular Weight : 319.449 g/mol
- CAS Number : 2200425-05-2
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of pyridazinones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : The compound has shown varying degrees of cytotoxicity against cancer cell lines in vitro. For instance, an MTT assay indicated that concentrations of the compound could significantly reduce cell viability in certain cancer cell lines, suggesting potential as an anticancer agent.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 30 |
The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic activity at higher concentrations.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds showed that treatment with similar pyridazinone derivatives resulted in a reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that these compounds could inhibit inflammatory responses effectively.
Pharmacological Applications
Given its biological activities, this compound may have several pharmacological applications:
- Anti-cancer Therapy : Due to its cytotoxic effects against cancer cells, further investigation into its mechanisms may lead to the development of novel anticancer therapies.
- Anti-inflammatory Agents : Its potential to modulate inflammatory pathways positions it as a candidate for developing treatments for chronic inflammatory conditions.
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)16-8-9-17(23)21(19-16)12-13-10-20(11-13)14-6-4-5-7-15(14)22/h8-9,13-15,22H,4-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNULKXHHFJVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.